molecular formula C14H24BrNO2 B13464273 Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate

Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B13464273
M. Wt: 318.25 g/mol
InChI Key: KBADLZNVIHOBMU-UHFFFAOYSA-N
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Description

Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of significant interest in various fields such as medicinal chemistry, drug discovery, and organic synthesis due to its distinctive structural properties and reactivity.

Preparation Methods

The synthesis of tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable precursor with bromine to introduce the bromo group, followed by the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, which can lead to the formation of more complex molecules.

Common reagents used in these reactions include bromine, organic solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Drug Discovery: The compound serves as a building block for the synthesis of novel drug candidates.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate can be compared with other similar compounds such as:

  • Tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
  • Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride

These compounds share similar spirocyclic structures but differ in their functional groups and reactivity. The uniqueness of this compound lies in its bromo group, which imparts distinct chemical properties and reactivity .

Biological Activity

Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which offers potential applications in drug discovery and organic synthesis. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by a rigid spirocyclic framework that enhances its biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.

PropertyValue
Molecular FormulaC13H22BrNO3
Molecular Weight320.22 g/mol
CAS Number2763779-63-9
StructureStructure

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spirocyclic structure enhances binding affinity and selectivity, potentially leading to improved therapeutic effects in various conditions.

  • Enzyme Inhibition : The compound can serve as a scaffold for designing enzyme inhibitors, particularly those involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways relevant to disease processes.

Biological Activity and Therapeutic Applications

Research indicates that this compound has promising applications in several therapeutic areas:

  • Metabolic Disorders : Its structural features may contribute to the inhibition of enzymes linked to metabolic diseases, similar to findings with other spirocyclic compounds.
  • Cancer Research : Preliminary studies suggest potential anti-cancer properties, particularly through the modulation of signaling pathways involved in cell proliferation.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of spirocyclic compounds exhibit significant inhibition of specific enzyme isoforms related to metabolic syndromes. For instance, compounds structurally related to tert-butyl 8-bromo-2-azaspiro[4.5]decane have shown IC50 values comparable to known inhibitors like carbenoxolone .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties indicate that the spirocyclic nature may enhance bioavailability and reduce metabolic degradation compared to linear analogs.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

Compound NameKey FeaturesPotential Applications
This compoundContains bromine for substitutionDrug design, enzyme inhibition
Tert-butyl 8-hydroxymethyl-2-azaspiro[4.5]decane-2-carboxylateHydroxymethyl group enhances solubilityPotential for metabolic modulation
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylateOxo group introduces different reactivityApplications in peptide synthesis

Properties

Molecular Formula

C14H24BrNO2

Molecular Weight

318.25 g/mol

IUPAC Name

tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C14H24BrNO2/c1-13(2,3)18-12(17)16-9-8-14(10-16)6-4-11(15)5-7-14/h11H,4-10H2,1-3H3

InChI Key

KBADLZNVIHOBMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)Br

Origin of Product

United States

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